Reveromycin A

Isoleucyl-tRNA synthetase Enzyme inhibition Selectivity

Reveromycin A is the critical active standard for eukaryotic IleRS target validation. Structural analogs (e.g., Reveromycin B) cannot substitute—the 6,6-spiroacetal core and C5/C24 side chains are essential for potency. It selectively induces apoptosis in mature osteoclasts without affecting osteoblasts, a clean system for bone metabolism studies. Its pH-dependent antifungal activity (>250-fold at pH 3 vs. 7.4) enables unique drug uptake research. Procure authentic material to establish baseline SAR.

Molecular Formula C33H50O8
Molecular Weight 574.7 g/mol
Cat. No. B8101275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReveromycin A
Molecular FormulaC33H50O8
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC
InChIInChI=1S/C33H50O8/c1-7-8-18-32(39-6)20-21-33(41-29(32)15-11-24(3)22-31(37)38)19-17-26(5)28(40-33)14-10-23(2)9-13-27(34)25(4)12-16-30(35)36/h9-13,15-16,22,25-29,34H,7-8,14,17-21H2,1-6H3,(H,35,36)(H,37,38)/b13-9+,15-11+,16-12+,23-10+,24-22+
InChIKeyHLGCQPMVAUVQRL-HQIJHNLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reveromycin A: A Spiroketal Polyketide with Defined Antifungal and Anti-Osteoclast Activities for Research Procurement


Reveromycin A is a polyketide antibiotic produced by *Streptomyces* species, characterized by a complex 6,6-spiroacetal core structure [1]. It is a known inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS) and demonstrates specific biological activities, including pH-dependent antifungal effects and the induction of apoptosis in osteoclasts [2].

Why Generic Substitution of Reveromycin A Is Scientifically Inadvisable


Close structural analogs of Reveromycin A cannot be substituted without a significant loss of function. Even minor modifications to the spiroacetal core or the C5/C24 side chains result in a complete or near-complete loss of biological activity. For instance, the isomerization of the spiroketal ring from a 6,6 to a 5,6 system, as seen in Reveromycin B, yields a compound with markedly reduced potency [1]. Similarly, derivatization at specific hydroxyl or carboxyl groups dramatically alters potency, making Reveromycin A the critical active reference standard [2].

Quantitative Evidence Guide for the Procurement of Reveromycin A vs. Structural Analogs


Target Engagement: Selective Isoleucyl-tRNA Synthetase (IleRS) Inhibition

Reveromycin A exhibits highly specific and potent inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS). In contrast to other aminoacyl-tRNA synthetases (ARS), IleRS activity is significantly inhibited at an IC50 of 8 ng/mL [1]. This selectivity profile is not observed with other ARS enzymes in the same assay system [1].

Isoleucyl-tRNA synthetase Enzyme inhibition Selectivity

Cell-Type Specific Cytotoxicity: Selective Induction of Apoptosis in Osteoclasts

Reveromycin A induces apoptosis specifically in mature, bone-resorbing osteoclasts (OCs). It does not affect osteoclast progenitors, non-functional osteoclasts, or osteoblasts under neutral pH conditions [1]. This selectivity is a defining feature of its mechanism, differentiating it from bisphosphonates which target osteoclasts less discriminately.

Osteoclast Apoptosis Selectivity

pH-Dependent Antifungal Potency: Superior Activity at Low pH

Reveromycin A displays a striking pH-dependent antifungal activity against *Candida albicans*. At pH 3, the MIC is 2 µg/mL, whereas at neutral pH (7.4), activity is essentially lost (MIC >500 µg/mL) [1]. This dramatic >250-fold shift in potency is a unique feature that distinguishes its antifungal utility from standard agents like amphotericin B or fluconazole, which are active at physiological pH.

Antifungal pH-Dependent Candida albicans

Structural Prerequisites for Activity: The 6,6-Spiroacetal Core and C5/C24 Functional Groups

The biological activity of Reveromycin A is highly dependent on specific structural features. The isomerization of the 6,6-spiroacetal core to a 5,6-system (as in Reveromycin B) results in a "much less active analogue" [1]. Furthermore, chemical modification studies indicate that the C5 hydroxyl and C24 carboxyl groups are essential for maintaining inhibitory effects on both IleRS and protein synthesis [2]. These features are absent or altered in many other polyketide antibiotics.

Structure-activity relationship Chemical modification Spiroacetal

Primary Research Applications for Reveromycin A Procurement Based on Evidence


Investigating Isoleucyl-tRNA Synthetase (IleRS) as a Therapeutic Target

Procurement of Reveromycin A is essential for research focused on eukaryotic IleRS. Its high selectivity for this specific ARS enzyme over others in cell extracts makes it a superior tool for target validation studies, as demonstrated in the original target identification work [1].

Elucidating Mechanisms of Selective Osteoclast Apoptosis

Reveromycin A is uniquely suited for studies of bone metabolism, particularly in models of osteoporosis. Its ability to selectively induce apoptosis in mature, functional osteoclasts without affecting osteoblasts or progenitors [1] provides a clean experimental system for dissecting bone resorption pathways.

Development of pH-Sensitive Antifungal Agents or Tools

For research into antifungal strategies that exploit low-pH microenvironments, Reveromycin A serves as a key reference molecule. Its >250-fold increase in potency against *C. albicans* at pH 3 compared to pH 7.4 is a distinctive characteristic [1] not shared by conventional antifungal compounds, making it valuable for studies of pH-dependent drug action and uptake.

Lead Compound for Synthetic Biology and Derivatization Studies

Given the strict structural requirements for its activity (the 6,6-spiroacetal core and C5/C24 side chains), Reveromycin A is a critical starting material for structure-activity relationship (SAR) programs [1]. Procuring the authentic compound is necessary to generate active derivatives and to establish baseline activity for comparing new analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reveromycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.